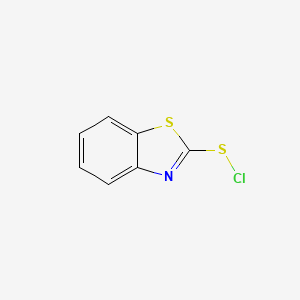

2-Benzothiazolesulfenyl chloride

Description

BenchChem offers high-quality 2-Benzothiazolesulfenyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolesulfenyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33405-92-4 |

|---|---|

Molecular Formula |

C7H4ClNS2 |

Molecular Weight |

201.7 g/mol |

IUPAC Name |

1,3-benzothiazol-2-yl thiohypochlorite |

InChI |

InChI=1S/C7H4ClNS2/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H |

InChI Key |

GQVPYCDCRPAHKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Applications of 2-Benzothiazolesulfenyl Chloride: A Comprehensive Technical Guide

Executive Summary

2-Benzothiazolesulfenyl chloride (IUPAC: 1,3-Benzothiazole-2-sulfenyl chloride) is a highly reactive, electrophilic intermediate pivotal to the organic synthesis of rubber vulcanization accelerators and complex heterocyclic compounds. Characterized by a highly polarized sulfur-chlorine (S–Cl) bond, this compound serves as a premier sulfenylating agent. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in generating delayed-action sulfenamide accelerators.

Molecular & Physicochemical Profiling

The reactivity of 2-benzothiazolesulfenyl chloride is fundamentally dictated by the electronegativity differential between sulfur (2.58) and chlorine (3.16). This polarization renders the sulfur atom highly electrophilic, making it an excellent target for nucleophilic attack by amines, thiols, and alkenes. However, this same property makes the compound extremely susceptible to hydrolysis; exposure to atmospheric moisture rapidly degrades it into thiosulfinates and hydrogen chloride.

Table 1: Physicochemical Profile of 2-Benzothiazolesulfenyl Chloride

| Property | Value / Description |

| IUPAC Name | 1,3-Benzothiazole-2-sulfenyl chloride |

| Molecular Formula | C₇H₄ClNS₂ |

| Molecular Weight | 201.70 g/mol |

| Appearance | Yellow to orange crystalline solid or viscous liquid (temperature dependent) |

| Solubility | Highly soluble in CH₂Cl₂, CHCl₃, CCl₄, and benzene. Reacts violently with water. |

| Reactivity Profile | Potent electrophile; highly moisture-sensitive; acts as a Cl⁺/S⁺ synthon. |

| Storage Conditions | Must be stored under an inert atmosphere (Argon/N₂) at sub-zero temperatures (-20°C). |

Mechanistic Pathways of Synthesis

The industrial and laboratory standard for synthesizing 2-benzothiazolesulfenyl chloride is the chlorinolysis of 2,2'-dithiobis(benzothiazole) (MBTS) or 2-mercaptobenzothiazole (MBT). Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent is preferred over elemental chlorine gas due to superior stoichiometric control and the thermodynamic driving force provided by the evolution of sulfur dioxide (SO₂) gas .

Synthesis of 2-Benzothiazolesulfenyl chloride via chlorinolysis.

Mechanistic Causality: The reaction initiates via the electrophilic attack of the Cl⁺ equivalent (from SO₂Cl₂) on the electron-rich disulfide bond of MBTS. This forms an unstable chlorosulfonium intermediate. The intermediate rapidly collapses, cleaving the S–S bond to yield two equivalents of 2-benzothiazolesulfenyl chloride. The concurrent release of SO₂ gas shifts the equilibrium entirely to the right (Le Chatelier's Principle), ensuring near-quantitative yields .

Experimental Protocol: Synthesis and Handling

To ensure high purity and prevent hydrolytic degradation, the synthesis must be executed as a self-validating, anhydrous system.

Objective: Synthesize 2-benzothiazolesulfenyl chloride via the controlled chlorinolysis of MBTS.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser connected to an Argon Schlenk line.

-

Causality: Flame-drying eliminates trace surface moisture. Even microscopic amounts of H₂O will nucleophilically attack the S–Cl bond, generating unwanted thiosulfinates and HCl.

-

-

Reagent Loading: Suspend 0.005 mol of freshly recrystallized MBTS in 20 mL of anhydrous methylene chloride (CH₂Cl₂) at room temperature under continuous Argon flow.

-

Controlled Chlorinolysis: Charge the addition funnel with 0.005 mol of sulfuryl chloride (SO₂Cl₂). Add the SO₂Cl₂ dropwise over 15–20 minutes.

-

Causality: Dropwise addition mitigates the exothermic nature of the reaction, preventing localized heating that could lead to over-chlorination of the benzothiazole aromatic ring.

-

-

Self-Validating Reaction Monitoring: Stir the mixture at room temperature.

-

Validation Check: The reaction is visually self-validating. The initial opaque suspension of insoluble MBTS will gradually clear into a bright yellow/orange, fully transparent solution as it converts into the highly soluble sulfenyl chloride. Confirm completion via TLC (anhydrous hexane/ethyl acetate), observing the total disappearance of the MBTS spot.

-

-

Isolation: Once the solution is completely clear (typically 1–2 hours), transfer the flask to a rotary evaporator equipped with a cold trap. Remove the CH₂Cl₂ and residual SO₂ under reduced pressure.

-

Storage: The resulting yellow/orange residue must be used immediately in situ for downstream reactions or flushed with Argon and stored at -20°C.

Downstream Applications: Sulfenamide Accelerators

The primary industrial utility of 2-benzothiazolesulfenyl chloride lies in its reaction with secondary amines to produce sulfenamide accelerators. These compounds are critical in the rubber industry, providing delayed-action vulcanization that prevents premature curing ("scorching") during the high-temperature molding of tires and industrial belts.

Nucleophilic substitution forming sulfenamide rubber accelerators.

Table 2: Key Downstream Sulfenamide Accelerators

| Sulfenamide Accelerator | Amine Precursor | Industrial Application & Mechanism |

| DCBS (N,N-Dicyclohexyl-2-benzothiazolesulfenamide) | Dicyclohexylamine | Provides the highest scorch resistance. Ideal for thick rubber cross-sections requiring long flow times before the S–N bond thermally cleaves to initiate crosslinking . |

| CBS / Accelerator CZ (N-Cyclohexyl-2-benzothiazolesulfenamide) | Cyclohexylamine | Fast-curing accelerator widely used in tire treads. Balances operational safety with rapid vulcanization kinetics . |

| MBS (2-(4-Morpholinothio)benzothiazole) | Morpholine | Offers excellent scorch resistance and safe processing for synthetic rubbers. The morpholine ring stabilizes the S–N bond until optimal curing temperatures are reached . |

Vulcanization Mechanism: During rubber processing, the applied heat eventually provides enough activation energy to homolytically cleave the S–N bond of the sulfenamide. This generates mercaptobenzothiazole radicals and basic amine radicals, which subsequently attack elemental sulfur to form the polysulfide bridges that crosslink the polyisoprene chains.

Analytical Characterization

Because 2-benzothiazolesulfenyl chloride cannot be easily subjected to standard aqueous workups or slow crystallization without degrading, analytical verification relies on rapid, anhydrous techniques:

-

NMR Spectroscopy (¹H & ¹³C): Conducted in anhydrous CDCl₃. The conversion of MBTS to the sulfenyl chloride is marked by a distinct downfield shift in the aromatic protons adjacent to the sulfur-bearing carbon, due to the highly electron-withdrawing nature of the –SCl group.

-

Infrared (IR) Spectroscopy: Verified by the disappearance of the S–S stretch (typically weak, around 500 cm⁻¹) and the appearance of a sharp S–Cl stretching frequency (typically between 400–450 cm⁻¹).

References

-

The Journal of Organic Chemistry (1972). "Synthesis of 2-Benzothiazolesulfenyl Chloride". American Chemical Society. URL:[Link]

- US Patent 2929820A (1960). "Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst". Google Patents.

-

PubChem. "Accelerator CZ | C13H16N2S2". National Institutes of Health (NIH). URL:[Link]

-

PubChem. "2-(4-Morpholino)thiobenzothiazole | C11H12N2OS2". National Institutes of Health (NIH). URL:[Link]

-

Ataman Chemicals. "BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE (DCBS)". Ataman Kimya. URL:[Link]

Technical Guide: 2-Benzothiazolesulfenyl Chloride (CAS 2779-11-5)

The following technical guide is structured to provide actionable, high-level intelligence for researchers and process chemists handling 2-Benzothiazolesulfenyl chloride (CAS 2779-11-5) . Unlike standard Safety Data Sheets (SDS), this document synthesizes hazard data with synthetic utility, emphasizing the causality of its reactivity and the protocols required for safe manipulation.[1]

Handling, Reactivity, and Synthetic Architecture[1]

Part 1: Executive Technical Profile

2-Benzothiazolesulfenyl chloride (often abbreviated as Bt-S-Cl ) is a highly reactive electrophilic sulfur species.[1] It serves as the "linchpin" intermediate in the industrial synthesis of sulfenamide vulcanization accelerators (e.g., CBS, TBBS) and is a valuable reagent in peptide chemistry for thiol protection.[1]

Its utility is defined by the lability of the S–Cl bond , which renders the compound susceptible to rapid hydrolysis and vigorous reaction with nucleophiles (amines, thiols). It is rarely isolated for long-term storage due to its tendency to disproportionate or hydrolyze; therefore, in situ generation is the industry standard.

Physicochemical Constants (Reference Data)

| Property | Data | Technical Note |

| CAS Number | 2779-11-5 | Distinct from Sulfonyl chloride (CAS 2824-46-6) |

| Formula | C | M.W.[1][2] 201.69 g/mol |

| Appearance | Yellow to Orange Crystalline Solid | Often appears as a slurry in in situ preps |

| Melting Point | 133–136 °C (Decomposes) | Note: Pure S-Cl is unstable; often correlates to disulfide impurity.[1] |

| Solubility | CH | Reacts violently with water/alcohols |

| Reactivity | Electrophilic | Attacks nucleophiles at the Sulfur atom |

Part 2: Hazard Dynamics & Toxicology (The "Why" Behind the Risk)

Standard H-codes (H314, H317) do not fully capture the kinetic risks of this compound.[1] The danger lies in its decomposition mechanism.

1. The Hydrolysis Cascade (Corrosivity)

Upon contact with atmospheric moisture, Bt-S-Cl does not merely "degrade"; it actively generates Hydrogen Chloride (HCl) gas and 2-Mercaptobenzothiazole (MBT) .[1]

-

Mechanism:

[1] -

Consequence: Inhalation risk is immediate upon opening aged containers.[1] The HCl gas causes severe respiratory burns, while the solid residue (MBT) is a potent skin sensitizer.

2. Thermal Instability

Sulfenyl chlorides are prone to thermal disproportionation into the disulfide (

3. Sensitization

The hydrolysis product, MBT, is a well-documented allergen (Type IV hypersensitivity).[1] Repeated exposure to trace amounts of hydrolyzed Bt-S-Cl can lead to permanent sensitization.

Part 3: The Self-Validating Handling System

Expert Insight: Trusting the label purity of sulfenyl chlorides is a critical error. You must validate the reagent quality before committing valuable substrates.

Protocol A: The "Visual & Fume" Validation

Before use, perform this non-destructive check:

-

Visual: The solid should be yellow/orange.[1] A white crust indicates extensive hydrolysis to the disulfide or thiosulfonate.[1]

-

Fume Test: Open the vessel under a stream of dry N

. If a pH strip held in the headspace turns immediately red (HCl evolution) without direct contact, the reagent is active but degrading. If no HCl is detected, the reagent may have fully hydrolyzed to the inert disulfide (useless).

Protocol B: Anhydrous Schlenk Transfer (Step-by-Step)

Objective: Transfer Bt-S-Cl without moisture ingress.[1]

-

Preparation: Flame-dry all glassware. Use a Schlenk line with a dual manifold (Vacuum/Argon).

-

Solvent Choice: Use anhydrous CH

Cl -

Dissolution: Add the solvent via cannula or syringe through a septum.[1] Bt-S-Cl should dissolve to form a clear, bright yellow/orange solution.

-

Validation Point: Turbidity or white precipitate indicates the presence of the insoluble disulfide impurity (Bt-S-S-Bt). Filter under Argon if necessary.

-

-

Cannulation: Transfer the solution via positive pressure cannula to the reaction vessel. Do not pour.

Part 4: Synthetic Utility & Mechanisms

The primary application of Bt-S-Cl is the formation of S–N bonds (Sulfenamides) or S–S bonds (Disulfides).[1]

Mechanism 1: Sulfenamide Synthesis (Amination)

This is the core reaction for producing rubber accelerators.[1] The amine nucleophile attacks the electrophilic sulfur, displacing chloride.

-

Reaction:

-

Stoichiometry: Requires 2 equivalents of amine (one to react, one to scavenge HCl) or an auxiliary base (TEA/DIPEA).[1]

Mechanism 2: Disulfide Formation

Reacting Bt-S-Cl with a thiol (R-SH) yields unsymmetrical disulfides, a strategy used in "thiol-disulfide exchange" chemistry.[1]

-

Reaction:

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways of Bt-S-Cl based on environmental conditions (Moisture vs. Amine).

Caption: Divergent reactivity of Bt-S-Cl. The Blue path represents the desired synthetic route; Red and Grey paths represent degradation modes.

Part 5: Emergency Protocols

In the event of a spill or exposure, the "Water Paradox" must be managed.[1] Water neutralizes the electrophile but generates toxic HCl gas.

-

Skin Contact:

-

Spill Management (Bench Scale):

-

Do not use water initially.[1]

-

Cover with dry lime, sand, or soda ash to absorb the liquid/solid.

-

Quench the collected material slowly in a dilute alkaline solution (NaOH) in a fume hood to trap the evolved HCl.

-

-

Quenching Reactions:

-

To destroy excess Bt-S-Cl in a reaction flask, add Sodium Bisulfite (NaHSO

) solution slowly. This reduces the sulfenyl chloride to the thiol (MBT), which can then be safely disposed of as organic waste.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9794661, 2-Benzothiazolesulfenyl chloride.[1] Retrieved from [Link][1]

-

Torba, E. et al. (2010). Direct Synthesis of Sulfenamides from Thiols and Amines.[1] (Provides context on why in situ generation is preferred over isolation).

Sources

Technical Guide: Solubility & Stability of 2-Benzothiazolesulfenyl Chloride

The following technical guide details the solubility, stability, and handling of 2-Benzothiazolesulfenyl chloride , a highly reactive electrophilic intermediate used primarily in the synthesis of vulcanization accelerators and heterocyclic derivatives.

Executive Summary

2-Benzothiazolesulfenyl chloride (CAS: 2778-18-9) is not a stable solute in the traditional sense; it is a reactive electrophile.[1] Unlike stable pharmaceutical ingredients where solubility is a thermodynamic constant, the "solubility" of this compound is defined by its kinetic stability in a given medium.

-

Primary Solvents: Chlorinated hydrocarbons (DCM, CHCl₃, CCl₄) and non-polar aromatics (Toluene, Benzene).

-

Critical Incompatibility: Reacts violently or rapidly with nucleophilic solvents (Water, Alcohols, Amines).

-

Operational State: Often generated in situ from 2,2'-dithiobis(benzothiazole) due to its moisture sensitivity.

Chemical Properties & Stability Profile[1][2][3][4]

The solubility behavior of 2-Benzothiazolesulfenyl chloride is governed by the polarity of the benzothiazole core and the high reactivity of the S-Cl bond.

The Solubility-Reactivity Paradox

Researchers must distinguish between dissolution and decomposition.[1] A solvent that dissolves the compound but reacts with it (e.g., Ethanol) is a reactant, not a solvent.

| Solvent Class | Solubility Status | Mechanism of Interaction | Recommendation |

| Chlorinated Hydrocarbons (DCM, CHCl₃, CCl₄) | Excellent | Dipole-dipole interactions; chemically inert toward S-Cl bond. | Preferred |

| Aromatic Hydrocarbons (Toluene, Benzene) | Good | Recommended | |

| Ethers (THF, Diethyl Ether) | Conditional | Soluble, but risk of Lewis-base interaction or ring-opening of THF at high temps. | Use at < 0°C |

| Alcohols (Methanol, Ethanol) | Incompatible | Nucleophilic attack at Sulfur (Alcoholysis) | AVOID |

| Polar Aprotic (DMSO, DMF, Acetonitrile) | Poor/Risky | DMSO is an oxidant; DMF can hydrolyze or react with electrophiles. | AVOID |

| Water | Incompatible | Rapid hydrolysis to disulfide and HCl.[1] | STRICTLY AVOID |

Decomposition Pathway

Moisture is the primary contaminant.[1] In the presence of water, 2-Benzothiazolesulfenyl chloride disproportionates and hydrolyzes, precipitating the insoluble disulfide.

Figure 1: Hydrolytic decomposition pathway. The formation of the insoluble disulfide precipitate is a visual indicator of "wet" solvent.

Experimental Protocols

Due to its instability, the most reliable method for using 2-Benzothiazolesulfenyl chloride is in situ generation or rapid dissolution under inert atmosphere.

Protocol A: In-Situ Generation (Standard Method)

Best for synthesis of sulfenamides or addition reactions.

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Suspension: Add 2,2'-dithiobis(benzothiazole) (0.1 mol) to anhydrous DCM or CCl₄ (200 mL). The disulfide is sparingly soluble and will form a suspension.[1]

-

Chlorination: Cool to 0–5°C. Add a solution of Sulfuryl Chloride (SO₂Cl₂) or chlorine gas (Cl₂) (0.1 mol) dropwise over 20 minutes.

-

Solubilization: As the reaction proceeds, the S-S bond cleaves to form two equivalents of the S-Cl species. The suspension will clear, turning into a yellow/orange homogeneous solution .

-

Usage: Use this solution immediately for subsequent steps (e.g., addition of amines).[1] Do not store for >12 hours.

Protocol B: Dissolution of Isolated Solid

Only applicable if you have a commercially sourced, sealed sample.

-

Solvent Prep: Dry Toluene or DCM over activated 4Å molecular sieves for 24 hours. Water content must be <50 ppm.[1]

-

Handling: Open the vial inside a glovebox or under a cone of dry Nitrogen.

-

Dissolution:

-

Filtration: If slight hydrolysis occurs, filter rapidly through a plug of anhydrous MgSO₄ or Celite under Nitrogen.[1]

Synthesis & Reactivity Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended reaction.

Figure 2: Solvent selection workflow.[1] Green paths indicate stable solubility; red paths indicate chemical consumption of the solute.

References

-

Torba, E. et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Link

-

PubChem. (2025).[1][2] 2-Benzothiazolesulfonyl chloride Compound Summary. National Library of Medicine. Link

-

Ataman Chemicals. (2024).[1] Benzothiazyl-2-Dicyclohexyl Sulfenamide (DCBS) Technical Data. Ataman Kimya. Link

-

Organic Chemistry Portal. (2024).[1] Synthesis of Benzothiazoles. Organic Chemistry Portal. Link

-

BenchChem. (2025). Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents. BenchChem Technical Guides. Link

Sources

The Thermal Stability Profile of Benzothiazole-2-Sulfenyl Chloride: A Mechanistic and Methodological Guide

Executive Summary

Benzothiazole-2-sulfenyl chloride (B2SC) is a highly reactive, electrophilic organosulfur intermediate. It is a critical building block in the synthesis of delayed-action rubber vulcanization accelerators, such as N,N-dicyclohexyl-2-benzothiazolesulfenamide (DCBS)[1][2], and serves as a key reagent in the synthesis of complex pharmaceutical derivatives, including unnatural C20 configuration steroids and Vitamin D analogs[3]. Despite its synthetic utility, B2SC is notoriously difficult to handle due to its pronounced thermal lability and moisture sensitivity. This whitepaper provides researchers and drug development professionals with an in-depth analysis of the thermal stability profile of B2SC, detailing the mechanisms of its degradation and providing field-proven, self-validating protocols for its synthesis and thermal characterization.

Mechanistic Insights into Thermal Degradation

The fundamental instability of B2SC stems from the sulfur-chlorine (S-Cl) bond, which is highly polarizable and possesses a relatively low bond dissociation energy. The thermal degradation of sulfenyl chlorides is not a singular event but a bifurcated pathway heavily dictated by the microenvironment—specifically, solvent polarity, temperature, and the presence of trace nucleophiles[4].

Homolytic Cleavage (Thermal Stress)

Under strictly anhydrous conditions, in non-polar environments, or in the solid state, thermal stress primarily induces the homolysis of the S-Cl bond. This cleavage generates a highly reactive benzothiazole thiyl radical and a chlorine radical[5]. Because thiyl radicals are transient, they rapidly dimerize to form 2,2'-dithiobis(benzothiazole) (MBTS), a thermodynamically stable disulfide byproduct.

Heterolytic Cleavage and Hydrolysis

In the presence of polar solvents or trace moisture, the degradation pathway shifts toward heterolytic cleavage. The electrophilic sulfur atom is attacked by water, leading to the rapid generation of unstable sulfenic acids. These intermediates quickly disproportionate into disulfides and thiosulfinates, accompanied by the release of corrosive hydrochloric acid (HCl)[6]. This pathway is auto-catalytic; the evolved HCl further accelerates the degradation of the remaining B2SC inventory.

Mechanistic pathways of B2SC thermal and hydrolytic decomposition.

Quantitative Thermal Stability Profile

To establish a reliable baseline for handling B2SC, thermal events must be quantified using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The table below summarizes the typical thermal profile of high-purity B2SC.

| Thermal Parameter | Value / Observation | Mechanistic Implication |

| Onset of Decomposition ( | ~ 45 °C – 50 °C | Initiation of S-Cl bond homolysis; slow release of Cl radicals. |

| Peak Exotherm ( | ~ 85 °C – 95 °C | Rapid, auto-accelerating dimerization of thiyl radicals to MBTS. |

| Mass Loss (TGA) | > 15% at 100 °C | Volatilization of trapped |

| Complete Degradation | > 250 °C | Complete breakdown of the benzothiazole ring (Release of |

Experimental Methodologies: Self-Validating Protocols

As an application scientist, it is critical to emphasize that the synthesis and thermal profiling of B2SC must be treated as a coupled, self-validating system. Attempting to thermally profile a sample that has already experienced ambient temperatures will yield skewed data reflecting the degradation products (e.g., MBTS) rather than the pure sulfenyl chloride.

Protocol 1: Cryogenic Synthesis and Isolation of B2SC

Objective: Synthesize B2SC via chlorinolysis while preventing auto-catalytic thermal degradation[8][9].

-

Reagent Preparation: Suspend 10.0 g of 2,2'-dithiobis(benzothiazole) (MBTS) in 100 mL of anhydrous carbon tetrachloride (

) or dichloromethane ( -

Cryogenic Chlorination: Cool the suspension to -20 °C using a dry ice/acetone bath. Introduce a stoichiometric equivalent of sulfuryl chloride (

) or chlorine gas dropwise over 30 minutes[9]. -

Reaction Monitoring: Maintain the internal temperature strictly below 0 °C for 1 to 2 hours. The reaction is complete when the suspension transitions into a clear, deep orange-red solution, indicating the successful cleavage of the disulfide bond.

-

Isolation: Evaporate the solvent under high vacuum (using a trap cooled with liquid nitrogen) at a water-bath temperature not exceeding 10 °C. The resulting crystalline B2SC must be immediately stored under argon at -80 °C.

Protocol 2: Thermal Profiling via DSC and TGA

Objective: Accurately measure the

-

Sample Preparation: Inside a nitrogen-filled glovebox (< 1 ppm

, < 1 ppm -

DSC Method: Load the pan into the DSC cell pre-cooled to -20 °C. Ramp the temperature at 5 °C/min up to 150 °C. Record the primary exotherm corresponding to thiyl radical dimerization.

-

TGA Method: Using an alumina crucible under a dynamic nitrogen flow (50 mL/min), ramp 5–10 mg of the sample at 10 °C/min from 25 °C to 400 °C. Monitor the first derivative of the mass loss curve to pinpoint the exact onset of gas evolution.

Self-validating experimental workflow for B2SC synthesis and thermal analysis.

Causality in Experimental Choices (The "Why" Behind the Protocol)

To ensure high-fidelity chemical conversions and accurate data, researchers must understand the causality behind these strict experimental parameters:

-

Why strict temperature control (< 0 °C) during synthesis? The activation energy for S-Cl homolysis is remarkably low. Exceeding 0 °C during isolation provides sufficient thermal energy to initiate radical formation. Once initiated, the degradation propagates auto-catalytically, drastically reducing the yield and purity of the sulfenyl chloride[5].

-

Why use non-polar solvents (

/ -

Why use hermetic gold pans for DSC? Standard aluminum DSC pans are highly susceptible to corrosion by HCl. Even trace hydrolysis of B2SC during transfer will evolve HCl, which reacts exothermically with aluminum. This creates an artificial, equipment-induced exothermic signal that masks the true S-Cl homolysis exotherm. Gold is inert to HCl, ensuring the recorded heat flow is purely a function of the sample's intrinsic thermal stability.

Conclusion

Understanding the thermal stability profile of benzothiazole-2-sulfenyl chloride is paramount for its successful application in downstream syntheses. By recognizing the low thermal threshold for S-Cl bond homolysis (onset ~45 °C) and the catastrophic effects of heterolytic cleavage in the presence of moisture, researchers can mitigate degradation. Implementing rigorous cryogenic, moisture-free protocols guarantees the integrity of this highly reactive intermediate, ensuring reproducible success in the development of advanced vulcanization accelerators and novel pharmaceutical compounds.

References

1.[3] WO2008089093A2 - Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone - Google Patents. Available at: 2.[1] Buy N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 4979-32-2 | >98% - Smolecule. Available at: 3.[4] Alkyl and aryl sulfenimides - ACS Publications. Available at: 4.[6] Trichloromethane sulfenyl chloride - Wikipedia. Available at: 5.[7] CAS No.95-33-0, N-Cyclohexyl-2-benzothiazolesulfenamide Suppliers - LookChem. Available at: 6.[5] Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed. Available at: 7.[8] US2862000A - Reaction of thiazole sulfenyl halides with alpha, beta-olefin nitriles and products - Google Patents. Available at: 8.[2] BENZOTHIAZYL-2-DICYCLOHEXYL SULFENAMIDE - Ataman Kimya. Available at: 9.[9] US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents. Available at:

Sources

- 1. Buy N,N-Dicyclohexyl-2-benzothiazolesulfenamide | 4979-32-2 | >98% [smolecule.com]

- 2. atamankimya.com [atamankimya.com]

- 3. WO2008089093A2 - Efficient processes for preparing steroids and vitamin d derivatives with the unnatural configuration at c20 (20 alpha-methyl) from pregnenolone - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hypochlorite-induced oxidation of thiols: formation of thiyl radicals and the role of sulfenyl chlorides as intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trichloromethane sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 7. lookchem.com [lookchem.com]

- 8. US2862000A - Reaction of thiazole sulfenyl halides with alpha, beta-olefin nitriles and products - Google Patents [patents.google.com]

- 9. US2929820A - Chlorinolysis of disulfides and thiols with sulfuryl chloride and a catalyst - Google Patents [patents.google.com]

Decomposition Products of 2-Benzothiazolesulfenyl Chloride in Water

This guide details the decomposition dynamics of 2-Benzothiazolesulfenyl chloride (BtSCl) in aqueous environments. It is designed for researchers utilizing BtSCl as a synthetic intermediate (e.g., in sulfenamide vulcanization accelerator production) or investigating the environmental fate of benzothiazole derivatives.

Executive Summary

2-Benzothiazolesulfenyl chloride (BtSCl) is a highly reactive electrophilic species, primarily existing as a transient intermediate in organic synthesis. In aqueous media, it exhibits zero hydrolytic stability , undergoing rapid nucleophilic substitution to form 2-benzothiazolesulfenic acid . This intermediate is inherently unstable and predominantly self-condenses to form 2,2'-dithiobis(benzothiazole) (MBTS) and hydrochloric acid .

For researchers, the detection of MBTS precipitates and a sharp decrease in pH are the primary indicators of BtSCl decomposition. Secondary pathways, driven by disproportionation or oxidation, may yield 2-mercaptobenzothiazole (MBT) and benzothiazole-2-sulfonic acid , particularly under non-neutral pH conditions.

Chemical Identity & Reactivity Profile[1][2]

BtSCl is characterized by a polarized S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack. Unlike its sulfonyl analog (2-benzothiazolesulfonyl chloride), the sulfenyl chloride cannot be isolated from water; contact with moisture results in immediate degradation.

| Property | Description |

| Chemical Name | 2-Benzothiazolesulfenyl chloride |

| Common Abbreviation | BtSCl |

| CAS Number | 2406-38-4 (Reactive Intermediate) |

| Molecular Formula | |

| Primary Reactivity | Electrophilic Sulfur (S |

| Water Solubility | Reacts violently/rapidly; does not dissolve unchanged. |

Mechanistic Pathways of Hydrolysis[3][4]

The decomposition of BtSCl in water is not a simple dissociation but a multi-step cascade involving hydrolysis, condensation, and disproportionation.

Primary Hydrolysis (The Trigger)

Upon contact with water, the chlorine atom is displaced by a water molecule acting as a nucleophile. This generates 2-benzothiazolesulfenic acid (BtSOH) and releases HCl .

Fate of the Sulfenic Acid Intermediate

Aromatic sulfenic acids (Ar-S-OH) are notoriously unstable. In the case of benzothiazole, the sulfenic acid undergoes rapid bimolecular dehydration (condensation) to form the disulfide dimer, MBTS.

Secondary Disproportionation

In acidic environments (generated by the released HCl), the sulfenic acid may also disproportionate into the thiol (MBT) and sulfinic acid species.

Visualization: Decomposition Pathway

The following diagram illustrates the cascade from the parent chloride to the stable terminal products.

Figure 1: Mechanistic cascade of BtSCl decomposition in aqueous media. The red node indicates the reactive starting material, while the green node represents the thermodynamically stable sink (MBTS).

Characterization of Decomposition Products[3][4]

2,2'-Dithiobis(benzothiazole) (MBTS)

-

Role: The thermodynamic "sink" of the reaction.

-

Appearance: Cream-to-yellow solid precipitate.

-

Solubility: Insoluble in water; soluble in chloroform, benzene.

-

Detection: This is the primary species you will recover if you filter the aqueous mixture. It is chemically stable and non-volatile.

Hydrochloric Acid (HCl)

-

Role: Stoichiometric byproduct.

-

Impact: Rapidly lowers the pH of the aqueous phase.

-

Validation: A drop in pH to <2 (depending on concentration) confirms the hydrolysis of the S-Cl bond.

2-Mercaptobenzothiazole (MBT)[5][6]

-

Role: Minor byproduct formed via reductive pathways or disproportionation.

-

Appearance: Yellowish powder (if precipitated) or soluble anion (if pH > 7).

-

Odor: Distinctive sulfur/mercaptan smell (rotten eggs/rubber), unlike the relatively odorless MBTS.

Experimental Protocols for Analysis

To validate the decomposition products, researchers should employ a "Quench & Extract" methodology. Direct analysis of the aqueous phase is often insufficient due to the insolubility of the primary product (MBTS).

Protocol: Identification of Products via HPLC-UV

Objective: Qualitatively and quantitatively identify MBTS and MBT.

-

Reaction Setup:

-

Introduce BtSCl (dissolved in a carrier solvent like

if necessary, or solid) into water under vigorous stirring. -

Observation: Immediate formation of a precipitate and heat generation (exothermic hydrolysis).

-

-

Quenching & Extraction:

-

After 15 minutes, add an equal volume of Dichloromethane (DCM) or Acetonitrile .

-

Vortex to dissolve the organic precipitates (MBTS/MBT).

-

Separate the organic layer.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 280 nm (general absorption) and 325 nm (specific for benzothiazole ring).

-

-

Self-Validating Check:

-

MBTS will elute later (more hydrophobic, non-polar disulfide).

-

MBT will elute earlier (thiol/thione polarity).

-

BtSCl should be absent (complete conversion).

-

Workflow Visualization

Figure 2: Analytical workflow for separating and identifying decomposition products.

Environmental & Safety Implications

-

Toxicity: The decomposition products, particularly MBT, are toxic to aquatic life and are known skin sensitizers.[1] MBTS is a common allergen in rubber products.

-

Persistence: While BtSCl is transient, MBTS is persistent in the environment due to its low water solubility and stability against further hydrolysis.

-

Handling: Always handle BtSCl in a fume hood. The release of HCl gas upon contact with moisture in the air can cause respiratory irritation.

References

-

PubChem. (n.d.). 2-Benzothiazolesulfenyl chloride (Compound).[2][1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Ataman Kimya. (n.d.). Benzothiazyl-2-dicyclohexyl sulfenamide (DCBS) Technical Data. Retrieved October 26, 2023, from [Link]

- Barton, D. H. R., & Ollis, W. D. (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press. (Foundational text on sulfenyl chloride hydrolysis mechanisms).

- Journal of Organic Chemistry. (1972). Reactions of 2-Benzothiazolesulfenyl Chloride. Vol 37, No. 9. (Describes the synthesis and reactivity of the specific sulfenyl chloride).

Sources

Unlocking the Pharmacological Potential of Benzothiazolesulfenyl and Sulfonamide Derivatives: A Technical Guide

Executive Summary

The benzothiazole nucleus—a bicyclic ring system consisting of a benzene ring fused to a five-membered thiazole ring—is a privileged pharmacophore in modern medicinal chemistry 1. While basic benzothiazoles exhibit a wide spectrum of biological activities, the targeted functionalization of this core with sulfenyl (-S-R) and sulfonamide (-SO₂NH-) groups dramatically alters its pharmacokinetic and pharmacodynamic profile.

As an application scientist bridging the gap between bench chemistry and clinical translation, I have observed that the unique electron-withdrawing nature of the sulfonyl group, combined with the lipophilicity of the benzothiazole core, creates a highly versatile scaffold. These derivatives have demonstrated profound efficacy as anticancer, antimicrobial, and anticonvulsant agents 2. This whitepaper dissects the mechanistic foundations, quantitative efficacy, and validated experimental workflows required to synthesize and evaluate these potent derivatives.

Mechanistic Foundations: Why Benzothiazole Sulfonamides Work

The biological activity of benzothiazolesulfenyl and sulfonamide derivatives is not coincidental; it is a direct result of their tunable physicochemical properties:

-

Hydrogen Bonding and Target Affinity: The sulfonamide moiety (-SO₂NH-) acts as an excellent hydrogen bond donor and acceptor. This allows the molecule to anchor securely within the active sites of target enzymes, such as microbial DNA gyrase or human cyclooxygenase-2 (COX-2) 3.

-

Lipophilicity and Membrane Permeability: The benzothiazole core is highly lipophilic. When functionalized with specific halogens (e.g., fluorine), the molecule's biological half-life and ability to cross lipid bilayers—including the blood-brain barrier for anticonvulsant applications—are significantly enhanced 4.

-

Redox Modulation: In cancer cells, 2-substituted benzothiazole derivatives have been shown to target the NF-κB/COX-2/iNOS pathways, inducing oxidative stress that selectively triggers caspase-dependent apoptosis in malignant cells while sparing healthy fibroblasts 5.

Mechanistic pathway of benzothiazole-induced apoptosis in cancer cells.

Quantitative Efficacy Across Biological Targets

Recent literature highlights the exceptional potency of these derivatives. The table below synthesizes quantitative data from recent high-impact screening studies, providing a benchmark for your own drug design efforts.

| Compound Class | Target Cell Line / Strain | Key Substitutions | Observed Activity (IC₅₀ / MIC) | Reference |

| Triazole-Benzothiazole | MCF-7 (Breast Cancer) | 1-phenyl-1H-1,2,3-triazol | IC₅₀ = 2.32 ± 0.03 µM | 6 |

| Pyrrolo-Benzothiazole | S. aureus / B. subtilis | p-fluorophenyl | MIC = 4–10 µmol/L | 7 |

| 2-Substituted Benzothiazole | HepG2 (Hepatocellular) | N/A | IC₅₀ = 38.54 µM (at 48h) | 5 |

| Benzothiazole Sulfonamide | PTZ-induced Seizure Model | p-Cl on benzene sulfonamide | High recovery (In vivo) | 8 |

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated so researchers understand why a step is performed, rather than just how.

Protocol 1: Synthesis of Benzothiazole Sulfonamide Conjugates

This protocol details the coupling of 2-aminobenzothiazole with an arylsulfonyl chloride to yield a biologically active sulfonamide 9.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of substituted 2-aminobenzothiazole in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 12 mmol of Triethylamine (TEA) to the solution.

-

Causality: TEA acts as an acid scavenger. The reaction between the amine and sulfonyl chloride generates HCl. Without TEA, the HCl would protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and stalling the reaction prematurely.

-

-

Coupling: Dropwise, add 10 mmol of the desired arylsulfonyl chloride dissolved in 10 mL of DCM at 0°C. Stir for 4-6 hours at room temperature.

-

Self-Validation Check: Run a concurrent Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The complete disappearance of the starting material spot confirms reaction completion before proceeding to workup.

-

-

Workup: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Evaporate the solvent and recrystallize the crude product from a 1:1 mixture of chloroform and methanol.

Step-by-step synthetic workflow for benzothiazole sulfonamide conjugates.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

To evaluate the cytotoxic potential of the synthesized derivatives against cell lines like HepG2 or MCF-7 6.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of the benzothiazole derivative (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Self-Validation Check: Always include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). This internal validation ensures that any observed cytotoxicity is strictly due to the benzothiazole derivative and not solvent toxicity or compromised cell health.

-

-

MTT Incubation: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

-

Solubilization & Quantification: Discard the media and add 150 µL of DMSO to each well. Measure absorbance at 570 nm using a microplate reader.

-

Causality: The reduction of MTT by mitochondrial succinate dehydrogenase in living cells produces water-insoluble purple formazan crystals. DMSO is strictly required to solubilize these crystals, allowing for accurate spectrophotometric quantification.

-

Conclusion

The functionalization of the benzothiazole nucleus with sulfenyl and sulfonamide groups represents a highly strategic approach in rational drug design. By leveraging the electron-withdrawing properties and hydrogen-bonding capabilities of these moieties, researchers can synthesize derivatives with potent, targeted biological activities ranging from apoptosis induction in carcinomas to broad-spectrum antimicrobial resistance disruption. Adhering to the mechanistically grounded, self-validating protocols outlined above will ensure robust and reproducible progression from synthetic chemistry to biological validation.

References

-

A Review on Recent Development and biological applications of benzothiazole derivatives. pcbiochemres.com. 2

-

Biological Aspects of Emerging Benzothiazoles: A Short Review. scispace.com. 1

-

A Review on Benzothiazole Derivatives and Their Biological Significances. journalajrimps.com. 4

-

Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. nih.gov.8

-

Design, Synthesis, Biological Evaluation and Molecular Docking of Benzothiazole Based Triazole Derivatives as Potent Antimicrobial and Anticancer Agents. ajgreenchem.com.6

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis. mdpi.com. 7

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. rsc.org. 3

-

Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. researchgate.net. 9

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. nih.gov. 5

Sources

- 1. scispace.com [scispace.com]

- 2. A Review on Recent Development and biological applications of benzothiazole derivatives [pcbiochemres.com]

- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 4. journalajrimps.com [journalajrimps.com]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Amine Protection via N-Sulfenylation using 2-Benzothiazolesulfenyl Chloride

Part 1: Introduction & Strategic Overview

The Chemistry of N-Sulfenylation

The use of 2-Benzothiazolesulfenyl chloride (Bts-S-Cl) for amine protection results in the formation of a sulfenamide (

Sulfenamide protecting groups are valuable in complex organic synthesis due to their unique orthogonality. Unlike carbamates (Boc, Fmoc) or sulfonamides, the nitrogen-sulfur (N-S) bond is:

-

Labile to Nucleophilic Thiols: Cleavable under neutral conditions using thiols (e.g., 2-mercaptoethanol, thiophenol).

-

Acid Sensitive: Cleavable by anhydrous acids (e.g., HCl in ether), but generally stable to weak acids.

-

Base Stable: Generally stable to tertiary amines and inorganic bases used in alkylation reactions.

Critical Reagent Verification (Safety & Specificity)

WARNING: There is a frequent nomenclature confusion between "Bts-Sulfenyl" and "Bts-Sulfonyl". Verify your reagent before proceeding.

| Feature | 2-Benzothiazolesulfenyl Chloride (This Protocol) | 2-Benzothiazolesulfonyl Chloride (Vedejs Bts) |

| Chemical Formula | ||

| Functional Group | Sulfenyl Chloride ( | Sulfonyl Chloride ( |

| Product Formed | Sulfenamide ( | Sulfonamide ( |

| Deprotection | Nucleophilic Thiolysis (Thiols) or Acid | Reductive Cleavage (Zn/AcOH, Al/Hg) |

| Primary Use | Orthogonal protection, Prodrugs, Rubber Chem | N-Alkylation of primary amines |

Part 2: Mechanism of Action

Protection Mechanism (N-Sulfenylation)

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nitrogen attacks the electrophilic sulfur of the benzothiazole reagent, displacing chloride. A base (typically Triethylamine or DIPEA) is required to scavenge the liberated HCl and drive the equilibrium forward.

Deprotection Mechanism (Nucleophilic Thiolysis)

The most reliable method for removing the benzothiazolesulfenyl group is thiolysis . A nucleophilic thiol (R-SH) attacks the sulfur atom of the sulfenamide, forming a disulfide byproduct and releasing the free amine. This method is highly chemoselective and avoids harsh acids or reducing metals.

Figure 1: Reaction pathway for amine protection via sulfenylation and subsequent deprotection via thiolysis.

Part 3: Experimental Protocols

Protection Protocol: Synthesis of N-(2-Benzothiazolesulfenyl)amines

Reagents:

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Reagent: 2-Benzothiazolesulfenyl chloride (1.1 – 1.2 equiv).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv). -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon. Add the amine substrate (1.0 equiv) and dissolve in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Cool the solution to

using an ice bath. Add the base ( -

Sulfenylation: Dissolve 2-Benzothiazolesulfenyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at

.-

Note: The reaction is often exothermic. Control addition rate to maintain temperature.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–4 hours. Monitor reaction progress by TLC (Target spot usually moves to higher

compared to free amine) or LC-MS. -

Workup:

-

Quench the reaction with water.[1]

-

Dilute with DCM and wash the organic layer with water (

), followed by brine ( -

Critical: Avoid acidic washes (like 1M HCl) if possible, as sulfenamides can be acid-labile. If neutralization is needed, use a phosphate buffer (pH 6-7).

-

-

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.-

Tip: Pre-treat silica gel with 1%

in hexanes to prevent acid-catalyzed decomposition on the column.

-

Deprotection Protocol: Nucleophilic Cleavage

Reagents:

-

Nucleophile: 2-Mercaptoethanol, Thiophenol, or Dithiothreitol (DTT) (2.0 – 5.0 equiv).

-

Solvent: Methanol (MeOH), DMF, or DCM/MeOH mixture.

-

Base (Optional): Catalytic DIPEA (helps activate the thiol).

Step-by-Step Methodology:

-

Setup: Dissolve the N-protected sulfenamide (1.0 equiv) in MeOH or DMF.

-

Cleavage: Add 2-Mercaptoethanol (3.0 equiv). If the reaction is slow, add catalytic DIPEA (0.1 equiv).

-

Incubation: Stir at RT. Reaction is typically fast (15 min to 2 hours).

-

Workup:

-

Concentrate the solvent.[2]

-

For non-polar amines: Partition between ether and dilute HCl (1M). The amine moves to the aqueous layer (as salt), while the disulfide byproduct remains in the organic layer. Separate, then basify the aqueous layer and extract the pure amine.

-

For polar amines: Use SCX (Strong Cation Exchange) chromatography to capture the amine and wash away the disulfide byproducts.

-

Part 4: Optimization & Data Summary

Solvent & Condition Compatibility Table

| Parameter | Recommended Condition | Notes |

| Solvent (Protection) | DCM, THF, Toluene | Avoid protic solvents (MeOH, Water) during chloride addition. |

| Base (Protection) | Inorganic bases ( | |

| Temperature | High temps ( | |

| Stability (Product) | pH 7–12 | Stable to bases. Unstable to strong acids (pH < 3). |

| Storage | Sulfenamides can oxidize to sulfonamides or hydrolyze over time. |

Troubleshooting Guide

-

Issue: Low Yield during Protection.

-

Cause: Hydrolysis of the sulfenyl chloride reagent.

-

Solution: Ensure the reagent is fresh and yellow/orange crystalline. If it is dark/tarry, recrystallize or purchase fresh. Ensure solvents are strictly anhydrous.

-

-

Issue: Decomposition on Silica Gel.

-

Cause: Silica acidity cleaving the N-S bond.

-

Solution: Deactivate silica with 1-2% Triethylamine in the eluent. Use Alumina (neutral) as an alternative stationary phase.

-

-

Issue: Incomplete Deprotection.

-

Cause: Steric hindrance or insufficient nucleophile.

-

Solution: Switch to a more nucleophilic thiol (e.g., Thiophenol) or increase temperature to

.

-

Part 5: References

-

Vedejs, E., et al. (1996). "2-Nitrobenzenesulfonyl chloride and 2-benzothiazolesulfonyl chloride: Two new reagents for the protection of amines." Journal of the American Chemical Society, 118(40), 9796-9797. (Note: This defines the sulfonyl Bts group; provided for contrast).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General reference for Sulfenamide protection stability and cleavage).

-

Davis, F. A., et al. (1972). "Chemistry of the sulfur-nitrogen bond. I. Reaction of 2-benzothiazolesulfenyl chloride with amines."[4] The Journal of Organic Chemistry, 37(9), 1450-1453. (Foundational work on the specific reagent).

-

Phukan, P., et al. (2008). "Sulfenamides as protecting groups for amines." Tetrahedron Letters, 49(30), 4476-4480. (Modern context for sulfenamide stability).

Sources

- 1. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerator CZ | C13H16N2S2 | CID 7232 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Disulfide Engineering via 2-Benzothiazolesulfenyl Chloride

The following Application Note and Protocol guide details the use of 2-Benzothiazolesulfenyl Chloride in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The correct formation of disulfide bridges is the bottleneck in the synthesis of cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins). While random oxidation works for simple substrates, complex targets require regioselective strategies.

2-Benzothiazolesulfenyl chloride (Btz-S-Cl) is a potent electrophilic sulfur reagent used to "activate" cysteine residues. Unlike the common amine-protecting group 2-Benzothiazolesulfonyl chloride (Bts-Cl), the sulfenyl variant targets thiols. It converts a stable Cysteine thiol into a reactive unsymmetrical disulfide (Cys-S-S-Btz) . This activated species undergoes rapid, directed thiol-disulfide exchange with a second free cysteine to form the native disulfide bond, releasing 2-mercaptobenzothiazole as a leaving group.

This guide provides the mechanistic basis, synthesis protocols, and on-resin workflows for utilizing Btz-S-Cl to engineer specific disulfide topologies.

Chemical Identity & Mechanism

It is critical to distinguish between the Sulfenyl and Sulfonyl variants, as their applications in SPPS are entirely different.

| Feature | 2-Benzothiazolesulfenyl Chloride | 2-Benzothiazolesulfonyl Chloride |

| Abbreviation | Btz-S-Cl | Bts-Cl |

| Structure | Benzothiazole-S-Cl | Benzothiazole-SO₂-Cl |

| Target | Thiols (Cysteine) | Amines (N-terminus/Lysine) |

| Function | Thiol Activation / Disulfide Formation | Amine Protection (Cleavable by reduction) |

| Reactivity | Electrophilic Sulfur (Soft) | Electrophilic Sulfur (Hard) |

Mechanism of Action

The utility of Btz-S-Cl relies on the "Leaving Group Quality" of the benzothiazole thiol.

-

Activation: Btz-S-Cl reacts with a free Cysteine thiol (Cys-SH) to form the mixed disulfide Cys-S-S-Btz .

-

Displacement: A second Cysteine thiol (Cys'-SH) attacks the sulfur of the Cysteine, displacing 2-mercaptobenzothiazole (Btz-SH).

-

Driving Force: The reaction is driven by the formation of the stable amide-like tautomer of the leaving group (2-thiobenzothiazolone) and the thermodynamic stability of the peptide disulfide.

Experimental Protocols

Protocol A: Preparation of 2-Benzothiazolesulfenyl Chloride

Note: This reagent is moisture-sensitive and best prepared fresh or stored under inert gas.

Materials:

-

2,2'-Dithiobis(benzothiazole) (Commercial disulfide dimer)

-

Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Suspend 2,2'-dithiobis(benzothiazole) (10 mmol, 3.32 g) in anhydrous DCM (50 mL) in a round-bottom flask.

-

Cool the suspension to 0°C under nitrogen.

-

Add Sulfuryl Chloride (10 mmol, 0.81 mL) dropwise over 10 minutes.

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. The suspension should clear as the disulfide cleaves to form the sulfenyl chloride (Btz-S-Cl).

-

Validation: Aliquot a sample and react with morpholine; analyze by TLC/HPLC for the formation of the stable sulfenamide to confirm conversion.

-

Storage: Use immediately as a solution or concentrate under reduced pressure to a yellow solid (store at -20°C under Argon).

Protocol B: On-Resin Regioselective Disulfide Formation

This workflow describes the formation of a specific disulfide bond between Cys A and Cys B in a peptide containing multiple cysteines.

Prerequisites:

-

Cys A: Protected with an acid-labile group removable without cleaving the peptide (e.g., Mmt or Trt if using mild cleavage).

-

Cys B: Protected with a different orthogonal group (e.g., Acm or StBu ) OR protected with Trt if Cys A was Mmt.

-

Resin: 2-Chlorotrityl or Rink Amide (depending on C-terminus).[1]

Step-by-Step Workflow:

-

Selective Deprotection of Cys A:

-

Activation with Btz-S-Cl:

-

Swell the resin in anhydrous DCM.

-

Add Btz-S-Cl (5 equivalents relative to resin loading) dissolved in DCM.

-

Add Diisopropylethylamine (DIEA) (5 equivalents) to neutralize HCl generated.

-

Shake at Room Temperature for 30–60 minutes .

-

Wash resin: DCM (5x), DMF (5x), DCM (5x).

-

Result: Resin-Peptide-Cys(S-S-Btz). The cysteine is now "capped" and activated.

-

-

Deprotection of Cys B:

-

Scenario: If Cys B was protected with Trt and the peptide is still on resin (and you used Mmt for Cys A), you must now remove the Trt group.

-

Note: Standard Trt removal (95% TFA) cleaves the peptide from the resin. For on-resin cyclization, Cys B is often Cys(StBu) or Cys(Acm) .

-

Alternative (Post-Cleavage Cyclization): Cleave the peptide from the resin using a cocktail without thiols (e.g., TFA/TIS/H2O). The Cys(S-S-Btz) is stable to TFA. The second Cys (if Trt protected) becomes free Cys(SH) upon cleavage.

-

-

Cyclization (Disulfide Closure):

-

On-Resin: If Cys B is deprotected on-resin (e.g., StBu removal via Phosphine), wash resin, then shake in DMF/DIEA (pH 8) . The free Cys B attacks Cys A-Btz.

-

In-Solution (Recommended): Dissolve the crude peptide (containing Cys(SH) and Cys(S-S-Btz)) in dilute buffer (pH 7-8) or DMF/Water.

-

Monitor HPLC.[2][3][4] The reaction is usually complete in <30 minutes.

-

Mechanism:[1][2][4][5][6][7] Cys(SH) + Cys(S-S-Btz) → Cys-S-S-Cys + Btz-SH.

-

Visualization & Logic

Workflow Diagram: Regioselective Cyclization

The following diagram illustrates the logic of using Btz-S-Cl to force a specific pairing between Cys1 and Cys2.

Caption: Step-wise logic for forcing Cys1-Cys2 pairing using Btz-S-Cl activation.

Reaction Mechanism

The electrophilic nature of the sulfenyl chloride is the key driver.

Caption: Btz-S-Cl acts as a sulfur transfer agent, activating Cys1 for attack by Cys2.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Activation Yield | Moisture in Btz-S-Cl or Solvent | Ensure DCM is anhydrous. Prepare Btz-S-Cl fresh. |

| Side Reactions (Trp) | Electrophilic attack on Tryptophan | Add scavenger (though difficult with S-Cl) or use protected Trp(Boc). Btz-S-Cl is highly reactive toward Trp. |

| Dimerization | Intermolecular disulfide formation | Perform cyclization at low concentration (high dilution) or on-resin (pseudo-dilution). |

| Incomplete Cyclization | Steric hindrance | Add chaotropic agents (Urea/GdnHCl) to the cyclization buffer to expose the thiols. |

Comparison with Other Reagents[3][8]

-

NPys-Cl (2-Nitrophenylsulfenyl chloride): Similar reactivity, but the Btz group is often more stable to premature reduction and the leaving group (2-mercaptobenzothiazole) is easily monitored by UV.

-

Pys (2-Thiopyridyl): Less reactive than the sulfenyl chloride form. Btz-S-Cl provides "instant" activation compared to disulfide exchange reagents.

References

-

Preparation of Sulfenyl Chlorides: Zhu, X., et al. "Recent advances in the synthesis of sulfenyl chlorides." Organic Chemistry Frontiers, 2018. (General reference for sulfenyl chloride synthesis logic)

-

Benzothiazole in Peptide Chemistry: Mourtas, S., et al. "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides."[4][8] Molecules, 2023.[4] (Establishes the stability and compatibility of benzothiazole moieties in SPPS)

-

Regioselective Disulfide Formation (General Concept): Postma, T. M., & Albericio, F. "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry, 2014. (Review of activated disulfide strategies including sulfenyl chlorides)

-

Bts (Sulfonyl) vs Sulfenyl Distinction: Vedejs, E., et al. "N-Benzothiazole-2-sulfonyl (Bts) as a Protecting Group for Amines." Journal of the American Chemical Society, 1996. (Critical reference to distinguish the Amine protecting group from the Thiol activating agent)

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. almacgroup.com [almacgroup.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides: efficient coupling and methylation steps allow purification by extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Fast and Selective Reaction of 2-Benzylacrylaldehyde with 1,2-Aminothiol for Stable N-Terminal Cysteine Modification and Peptide Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Synthesis of Sulfenamides via Benzothiazole-2-sulfenyl Chloride

Executive Summary

This application note details the synthesis of N-substituted benzothiazole-2-sulfenamides, a critical class of compounds used as vulcanization accelerators (e.g., CBS, TBBS, DCBS) and electrophilic sulfur reagents in medicinal chemistry.

While oxidative coupling (MBT + Amine + Oxidant) is common in industrial settings, the Benzothiazole-2-sulfenyl chloride (BtSCl) route offers superior precision for complex or oxidation-sensitive amines. This guide addresses the specific handling of the highly reactive BtSCl electrophile, which is typically generated in situ due to its hydrolytic instability.

Key Takeaways:

-

Reagent Status: Benzothiazole-2-sulfenyl chloride is a transient, moisture-sensitive intermediate, not a shelf-stable commodity.

-

Mechanism: Nucleophilic substitution at the sulfur atom (

-like).[1] -

Critical Parameter: Strict anhydrous conditions are required during the acyl-chloride-like substitution step to prevent reversion to the disulfide or mercaptan.

Scientific Foundation & Mechanism

The Electrophilic Sulfur Species

Benzothiazole-2-sulfenyl chloride (BtSCl) features a polarized S-Cl bond where the sulfur atom is highly electrophilic. Unlike sulfonyl chlorides (

Reaction Pathway

The synthesis proceeds in two distinct phases:[2]

-

Activation: Conversion of 2-Mercaptobenzothiazole (MBT) or Bis(benzothiazole) disulfide (MBTS) into the active sulfenyl chloride using a chlorinating agent (Cl

or SO -

Coupling: Nucleophilic attack by the amine on the sulfur center, displacing chloride.

Diagram 1: Reaction Mechanism & Pathway

Caption: The activation of MBT to BtSCl followed by amine coupling. The BtSCl intermediate is moisture-sensitive.

Experimental Protocols

Since BtSCl is rarely isolated due to stability concerns, Protocol A describes the industry-standard in situ generation and trapping method. Protocol B describes the handling of isolated BtSCl for mechanistic studies, assuming the researcher has synthesized and crystallized it under inert atmosphere.

Protocol A: In Situ Generation and Coupling (Recommended)

Applicability: General synthesis of CBS (N-cyclohexyl), TBBS (N-tert-butyl), and DCBS (N,N-dicyclohexyl) analogs.

Reagents:

-

2-Mercaptobenzothiazole (MBT) or Bis(benzothiazole) disulfide (MBTS).

-

Sulfuryl Chloride (SO

Cl -

Amine (2.2 equivalents or 1.1 eq + 1.1 eq Triethylamine).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

-

Suspension Preparation:

-

In a 3-neck round-bottom flask equipped with a drying tube (CaCl

) and addition funnel, suspend 10.0 mmol of MBTS (or 20.0 mmol MBT) in 50 mL of anhydrous DCM. -

Cool the suspension to 0–5°C using an ice bath.

-

-

Chlorination (Generation of BtSCl):

-

Add Sulfuryl Chloride (10.0 mmol for MBTS; 20.0 mmol for MBT) dropwise over 15 minutes.

-

Observation: The suspension will clear as the soluble sulfenyl chloride forms. The solution typically turns yellow/orange.

-

Stir for 30 minutes at 0°C. Do not allow temperature to rise above 10°C to prevent decomposition.

-

-

Amine Coupling:

-

Prepare a solution of the target Amine (44.0 mmol, excess acts as HCl scavenger) in 20 mL DCM.

-

Add the amine solution dropwise to the cold BtSCl solution.

-

Critical Process Parameter (CPP): The reaction is exothermic.[1] Maintain internal temperature < 10°C.

-

A white precipitate (Amine-HCl salt) will form immediately.

-

-

Workup:

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

-

Filter off the solid amine hydrochloride salt.

-

Wash the organic filtrate with water (2 x 50 mL) to remove residual salts.

-

Dry the organic layer over anhydrous MgSO

.

-

-

Isolation:

-

Concentrate under reduced pressure.

-

Recrystallize the residue (typically from Ethanol or Hexane/Ether) to obtain the pure sulfenamide.

-

Protocol B: Reaction Using Isolated BtSCl (High Precision)

Applicability: Small-scale mechanistic studies or when using valuable/complex amines.

Reagents:

-

Isolated Benzothiazole-2-sulfenyl chloride (Must be stored at -20°C under Argon).

-

Amine (1.0 eq).

-

Auxiliary Base: Triethylamine (TEA) or DIPEA (1.1 eq).

Step-by-Step Methodology:

-

Dissolution:

-

In a glovebox or under positive Nitrogen pressure, dissolve 5.0 mmol of crystalline BtSCl in 25 mL anhydrous Toluene.

-

Transfer to a reaction vessel cooled to -10°C.

-

-

Coupling:

-

Add a mixture of Amine (5.0 mmol) and TEA (5.5 mmol) in Toluene dropwise.

-

Stir for 2 hours, allowing the bath to slowly warm to 0°C.

-

-

Purification:

-

Filter the TEA-HCl salts.

-

Evaporate solvent.

-

Column chromatography is often required for this method to separate trace disulfide byproducts.

-

Critical Process Parameters (CPP) & Troubleshooting

The success of this synthesis relies on managing the instability of the S-Cl bond.

Table 1: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / High MBTS Recovery | Hydrolysis of BtSCl | Ensure solvents are anhydrous (<50 ppm water). Check drying tubes. |

| Dark/Tarred Product | Thermal decomposition | Keep chlorination step < 10°C. Add amine slower to control exotherm. |

| Ring Chlorination | Excess chlorinating agent | Adhere strictly to 1:1 stoichiometry of Cl source to Sulfur atom. |

| Incomplete Reaction | HCl inhibition | Ensure sufficient base (excess amine or TEA) is present to trap HCl. |

Workflow Visualization

Diagram 2: Experimental Workflow (Method A)

Caption: Operational workflow for the in situ generation and capture of BtSCl.

References

-

Bédé, L. A., et al. (2019). "Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives." International Journal of Chemistry. Link

-

Ignadieu, C., et al. (2021). "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." RSC Advances. Link

-

Moon, N. S. (1949). "Preparation of 2-chlorobenzothiazole." U.S. Patent 2,469,697. (Foundational text on chlorination of MBT). Link

-

Zálešák, F. (2018). "Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications." Doctoral Thesis, Palacký University Olomouc. Link

-

BenchChem. (2025). "2-Benzothiazolesulfonyl chloride Structure and Properties." PubChem Data. Link[3]

Sources

2-Benzothiazolesulfenyl chloride as a rubber vulcanization accelerator intermediate

This Application Note is structured to guide researchers through the generation, handling, and utilization of 2-Benzothiazolesulfenyl chloride (BTSC) .

Note to Reader: BTSC is a highly reactive, moisture-sensitive electrophile. Unlike its stable analog 2-benzothiazolesulfonyl chloride, BTSC is rarely isolated in solid form due to its rapid disproportionation into 2,2'-dithiobis(benzothiazole) (MBTS). This guide focuses on its in-situ generation and immediate derivatization , the standard protocol for synthesizing sulfenamide rubber accelerators (e.g., CBS, TBBS).

In-Situ Generation & Application in Sulfenamide Synthesis

Part 1: Chemical Basis & Mechanism

The "Transient Electrophile" Concept 2-Benzothiazolesulfenyl chloride (BTSC) represents a critical "activation state" of 2-mercaptobenzothiazole (MBT). In rubber chemistry, MBT itself is a slow accelerator. To create "delayed-action" accelerators (sulfenamides), the sulfur atom must be activated to accept a nucleophilic attack from a sterically hindered amine (e.g., cyclohexylamine).

The S-Cl bond in BTSC is highly polarized (

Reaction Pathway

-

Activation: Chlorination of MBT breaks the S-H bond, replacing it with S-Cl.

-

Coupling: The amine nucleophile attacks the sulfur, displacing chloride.

-

Side Reaction (Avoidance): If moisture is present or amine addition is delayed, BTSC dimerizes to MBTS (disulfide), which is significantly less reactive.

Figure 1: Reaction pathway for the generation of sulfenamide accelerators via the BTSC intermediate. Note the critical branch point where instability leads to MBTS formation.

Part 2: Synthesis Protocol (In-Situ Generation)

Objective: Generate a solution of BTSC from MBT for immediate reaction. Scale: 100 mmol basis.

Reagents & Equipment

-

Substrate: 2-Mercaptobenzothiazole (MBT), 16.7 g (100 mmol).

-

Reagent: Chlorine gas (Cl

) OR Sulfuryl Chloride (SO -

Solvent: Toluene or Chlorobenzene (anhydrous), 150 mL.

-

Apparatus: 500 mL 3-neck round-bottom flask, mechanical stirrer, thermometer, dropping funnel (for SO

Cl

Step-by-Step Methodology

-

Preparation of Slurry:

-

Charge the flask with 150 mL anhydrous toluene.

-

Add 16.7 g of MBT. MBT is sparingly soluble; this will form a suspension.

-

Expert Insight: Ensure the system is purged with N

. Moisture hydrolyzes BTSC back to MBT or MBTS immediately.

-

-

Chlorination (The Critical Step):

-

Cool the suspension to 0°C – 5°C using an ice/salt bath.

-

Option A (Gas): Bubble Cl

gas slowly into the subsurface of the slurry. -

Option B (Liquid): Add SO

Cl -

Observation: The slurry will thin out and turn into a clear to slightly turbid orange/yellow solution . This color change indicates the formation of the sulfenyl chloride (S-Cl).

-

Endpoint: Stop addition when the suspended solid (MBT) has disappeared.

-

-

Degassing:

-

Purge with N

for 10 minutes to remove excess HCl and SO -

Do not isolate. Proceed immediately to Part 3.

-

Part 3: Application Protocol (Sulfenamide Formation)

Objective: Convert the BTSC solution into N-Cyclohexyl-2-benzothiazolesulfenamide (CBS/CZ).

Reagents

-

Nucleophile: Cyclohexylamine (CHA), 20.8 g (210 mmol). Note: Excess amine is used to act as an HCl scavenger.

Step-by-Step Methodology

-

Amine Addition:

-

Maintain the BTSC solution at 0°C – 10°C .

-

Add Cyclohexylamine dropwise.

-

Thermodynamics: This reaction is highly exothermic. If the temperature exceeds 20°C, side reactions (tar formation) increase.

-

-

Precipitation:

-

As the amine reacts, Cyclohexylamine Hydrochloride (CHA·HCl) will precipitate as a white solid.

-

Depending on the solvent choice, the target Sulfenamide (CBS) may remain in solution (Toluene) or precipitate (if using non-solvents).

-

-

Work-up:

Data Summary: Expected Results

| Parameter | Specification | Notes |

| Intermediate Appearance | Clear Orange/Yellow Solution | If dark/black, decomposition occurred. |

| Final Product (CBS) | Off-white to Grey Powder | |

| Melting Point (CBS) | 98°C – 102°C | Sharp MP indicates high purity. |

| Yield | 85% – 95% | Losses usually due to MBTS formation. |

Part 4: Analytical Characterization & QC

Since BTSC cannot be isolated for standard analytics (NMR/IR) without degradation, Iodometric Titration is the industry standard for verifying the "Active S-Cl" content before adding the amine.

Protocol: Active S-Cl Titration

-

Take a 5 mL aliquot of the generated BTSC solution.

-

Add into a flask containing 50 mL of 10% KI solution (excess iodide).

-

Reaction:

-

-

Titrate the liberated Iodine (

) with 0.1N Sodium Thiosulfate ( -

Calculation:

Part 5: Handling, Stability & Safety

Cross-Industry Note (Drug Development): While this guide focuses on rubber, the benzothiazole scaffold is pharmacologically privileged (e.g., Riluzole). Researchers modifying benzothiazoles for biological targets should note that the S-Cl bond is extremely labile . It will react with cysteine residues in proteins. If your goal is a stable drug candidate, the sulfenyl chloride is strictly a synthetic intermediate, not a final motif.

Safety Profile:

-

Corrosivity: BTSC hydrolyzes to form HCl. It is corrosive to tissue and metal.

-

Sensitizer: Both MBT and its derivatives are known skin sensitizers. Handle with double nitrile gloves.

-

Storage: Do not store BTSC. Generate and consume within 1 hour.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of Sulfenamide accelerators via BTSC.

References

-

Kinstler, R. C., & Rodgers, J. M. (1962).[1] Preparation of N-cyclohexyl-2-benzothiazolesulfenamide. U.S. Patent No. 3,055,909. Washington, DC: U.S. Patent and Trademark Office. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzothiazoles. Retrieved from

-

PubChem. (n.d.). 2-Mercaptobenzothiazole (Compound Summary). National Library of Medicine. Retrieved from

- Ignatov, et al. (2010). Chemistry of Sulfenyl Chlorides in Organic Synthesis. Russian Chemical Reviews. (General reference for S-Cl mechanism).

Sources

Application Note: High-Efficiency Electrophilic Sulfenylation of Indoles using 2-Benzothiazolesulfenyl Chloride

Introduction and Strategic Scope

The indole framework is a ubiquitous structural motif in medicinal chemistry and natural product synthesis. Specifically, C3-sulfenylated indoles (3-sulfenylindoles) have garnered intense interest due to their potent biological activities, serving as promising candidates for antiviral, anticancer, and anti-HIV therapeutics[1]. Concurrently, the 2-benzothiazole moiety is a privileged pharmacophore known for its antimicrobial and antitumor properties.

Fusing these two scaffolds via a direct C–S bond provides a highly valuable structural architecture for drug discovery. While various sulfenylating agents (e.g., disulfides, sulfonyl chlorides, and thiols) have been employed for indole functionalization[1], the use of highly reactive organosulfenyl chlorides offers a rapid, metal-free, and atom-economical pathway[2]. This application note details the in situ generation of 2-benzothiazolesulfenyl chloride and its subsequent use in the regioselective electrophilic sulfenylation of indoles.

Mechanistic Rationale

To ensure a self-validating and reproducible workflow, it is critical to understand the underlying causality of the reaction design.

2-Benzothiazolesulfenyl chloride is highly sensitive to moisture and prone to degradation upon prolonged storage. Therefore, it is generated in situ by the chlorinolysis of 2,2'-dithiobis(benzothiazole) (MBTS) using sulfuryl chloride (

-

Causality of Reagent Choice: Sulfuryl chloride is preferred over chlorine gas because it is a liquid, allowing for precise stoichiometric control. The byproduct of this cleavage is sulfur dioxide (

), which safely bubbles out of the reaction matrix, driving the equilibrium forward without leaving reactive residues. -

Regioselectivity: The indole core acts as an electron-rich enamine. The highest Highest Occupied Molecular Orbital (HOMO) coefficient is located at the C3 position. Consequently, the highly electrophilic sulfenyl sulfur is attacked exclusively at C3, forming a Wheland intermediate. Rapid rearomatization via proton loss yields the target 3-(2-benzothiazolylthio)indole.

Reaction pathway for the in situ generation of 2-benzothiazolesulfenyl chloride and C3-sulfenylation.

Experimental Design & Optimization Data